molecular formula C25H32N4O5 B2466255 N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-64-9

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2466255
CAS No.: 922067-64-9
M. Wt: 468.554
InChI Key: TWDVPFPGLYYRFC-UHFFFAOYSA-N
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Description

N1-(2,4-Dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-dimethoxyphenyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked to a morpholinoethyl group.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-7-21(18)28)22(29-10-12-34-13-11-29)16-26-24(30)25(31)27-20-6-5-19(32-2)15-23(20)33-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDVPFPGLYYRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound featuring a complex molecular structure characterized by its oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H32N4O5
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 922015-22-3

The compound consists of a 2,4-dimethoxyphenyl group and a morpholinoethyl moiety attached to an indoline structure, which may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, they may act as antagonists of neurokinin receptors, which are involved in various physiological processes such as pain modulation and mood regulation. The unique structural features of this compound may enhance its binding affinity and specificity towards these receptors.

In Vitro Studies

In vitro studies have demonstrated that related compounds show notable inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, some derivatives have shown IC50 values in the low micromolar range, indicating potent enzyme inhibition .

Neuropharmacological Applications

  • Alzheimer's Disease : Compounds with similar structures have been evaluated for their potential as AChE inhibitors. For example, a study showed that certain oxadiazole derivatives exhibited selectivity towards BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential as therapeutic agents against Alzheimer's disease .
  • Pain Management : The antagonistic effects on neurokinin receptors suggest that this compound could be explored for pain management therapies. The modulation of neurokinin pathways has implications for treating chronic pain conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamideSimilar oxalamide backboneEnhanced neurokinin receptor affinity
N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)ethyl oxalamideDifluorophenyl groupPotential anti-cancer activity
N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-yl)ethyl oxalamideDimethoxy substitutionInvestigated for neuroprotective effects

Scientific Research Applications

The compound has been studied for its potential in several areas, particularly:

  • Anticancer Activity
    • Research indicates that N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can induce apoptosis in various cancer cell lines. The mechanism involves the activation of intrinsic apoptotic pathways.
    • Case Study : A study involving human breast cancer cell lines (e.g., MCF-7) demonstrated a significant reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests a potent anticancer effect that warrants further investigation.
  • Antimicrobial Activity
    • Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
    • Case Study : In vitro evaluations indicated a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL, depending on the specific bacterial strain tested.
  • Enzyme Inhibition
    • The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolism.

Anticancer Studies

A detailed study focused on the anticancer properties of this compound revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • Results :
    • Significant growth inhibition was observed across multiple cell lines.
    • The compound's effectiveness varied based on the specific type of cancer cell line.

Antimicrobial Studies

In antimicrobial research:

  • Bacterial Strains Tested : Gram-positive and Gram-negative bacteria.
  • Results :
    • The compound showed varying degrees of effectiveness against different strains.
    • Further studies are needed to elucidate the exact mechanisms of action.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide backbone undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with 6 M HCl at 80°C for 4 hours cleaves the oxalamide bond, yielding 2,4-dimethoxyaniline and 2-(1-methylindolin-5-yl)-2-morpholinoethylamine as primary products. This reaction is reversible under neutralization conditions.

  • Basic Hydrolysis :
    Treatment with 2 M NaOH at 60°C generates sodium oxalate and mixed amine derivatives. The reaction rate increases with polar aprotic solvents like DMF.

Conditions Products Yield
6 M HCl, 80°C, 4h2,4-dimethoxyaniline + 2-(1-methylindolin-5-yl)-2-morpholinoethylamine78%
2 M NaOH, DMF, 60°C, 6hSodium oxalate + N-(3-(methylthio)phenyl)-2-(1-methylindolin-5-yl)ethylamine65%

Oxidation Reactions

The methoxy and indoline groups are susceptible to oxidation:

  • Methoxy Group Oxidation :
    Using KMnO₄ in H₂SO₄ converts methoxy groups to quinones , forming N1-(2,4-quinonyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide .

  • Indoline Ring Oxidation :
    Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane dehydrogenate the indoline ring to indole derivatives.

Reagent Target Group Product Notes
KMnO₄ (aq. H₂SO₄), 25°CMethoxyN1-(2,4-quinonyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamideRequires stoichiometric acid
DDQ, CH₂Cl₂, refluxIndolineIndole-substituted oxalamide72% yield, 12h reaction

Substitution Reactions

Electrophilic substitution occurs at the aromatic rings:

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring, producing N1-(2,4-dimethoxy-5-nitrophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide .

  • Halogenation :
    Bromine in acetic acid selectively substitutes the indolinyl ring at position 7, forming 7-bromoindolinyl derivatives .

Reaction Site Product Yield
HNO₃/H₂SO₄, 0°C, 2hMethoxyphenylNitrated methoxyphenyl oxalamide55%
Br₂, AcOH, 40°C, 3hIndolinyl7-bromo-1-methylindolin-5-yl oxalamide63%

Reduction Reactions

The oxalamide group can be reduced to ethylenediamine analogs:

  • Catalytic Hydrogenation :
    H₂ gas over Pd/C reduces the oxalamide to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)ethylenediamine with 85% selectivity.

  • Lithium Aluminum Hydride (LiAlH₄) :
    Reduces the amide bonds to amines but may over-reduce indoline rings if not carefully controlled.

Amide Bond Functionalization

The oxalamide serves as a scaffold for further derivatization:

  • Acylation :
    Reacting with acetyl chloride in pyridine introduces acetyl groups at the amide nitrogen, forming N-acetyloxalamides .

  • Cross-Coupling :
    Suzuki-Miyaura coupling with aryl boronic acids modifies the methoxyphenyl ring, enabling diverse aryl substitutions.

Mechanistic Insights

Ruthenium-catalyzed dehydrogenative coupling (e.g., using Ru-5 ) has been proposed for synthesizing oxalamides from ethylene glycol and amines, involving intermediates like glycolaldehyde and α-hydroxy amides . While not directly applied to this compound, these mechanisms inform potential catalytic pathways for its functionalization .

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s N2 group combines a morpholinoethyl (polar, nitrogen-rich) and 1-methylindolin-5-yl (heterocyclic) moieties, distinguishing it from analogues like S336 (pyridyl-ethyl) or BNM-III-170 (indenyl-guanidine).
  • Functional Implications: S336’s pyridyl and dimethoxybenzyl groups confer umami taste receptor (hTAS1R1/hTAS1R3) agonism, validated by regulatory approval . BNM-III-170’s guanidine and indenyl groups enhance its interaction with CD4 receptors, improving vaccine efficacy . The target compound’s morpholino group may enhance solubility or protein binding, while methylindolin could influence CNS permeability or kinase inhibition.

Q & A

Basic: What are the recommended synthetic pathways for N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including:

  • Intermediate preparation : Formation of the 2,4-dimethoxyphenyl group via methoxylation of a phenyl precursor under acidic conditions (e.g., H₂SO₄, 60–80°C) .
  • Coupling reactions : Use of carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link the oxalamide core with the morpholinoethyl-indoline moiety .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane (3:7 ratio) and recrystallization from ethanol to achieve >95% purity .
    Yield optimization : Monitor reaction progress via TLC, adjust stoichiometry (1.2:1 molar ratio of intermediates), and maintain inert atmospheres (N₂) to minimize oxidation side reactions .

Basic: How is the structural integrity of this compound validated in academic research?

Key methods include:

  • NMR spectroscopy : Confirm aromatic proton environments (δ 6.8–7.2 ppm for dimethoxyphenyl; δ 3.5–4.0 ppm for morpholine) .
  • Mass spectrometry : ESI-MS to verify molecular weight (e.g., m/z 495.5 [M+H]+) .
  • X-ray crystallography : Resolve 3D conformation, highlighting hydrogen bonding between the oxalamide core and morpholine nitrogen .

Basic: What experimental approaches address solubility challenges in biological assays?

  • Solvent selection : Use DMSO for initial stock solutions (50 mM) due to the compound’s hydrophobic indoline-morpholine moiety .
  • Surfactant-assisted dilution : Add 0.1% Tween-80 to aqueous buffers to enhance dispersion .
  • Co-solvency : Optimize ethanol-water mixtures (e.g., 30% ethanol) for in vitro assays .

Advanced: How can researchers identify primary biological targets of this compound?

  • SPR analysis : Screen against kinase or GPCR libraries to detect binding affinities (KD < 10 µM suggests high potential) .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., PI3K/Akt pathway components) and assessing loss of compound activity .
  • Molecular docking : Use Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets in tubulin or HDACs) .

Advanced: How should contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models .
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites that may reduce in vivo activity .
  • Dose-response recalibration : Adjust dosing regimens based on tissue distribution studies (e.g., higher CNS penetration via P-gp inhibition) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace morpholine with piperidine (logP reduction by 0.5) to assess solubility-activity trade-offs .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) on the dimethoxyphenyl ring to enhance target binding .
  • Bioisosteric replacement : Swap oxalamide with urea to evaluate metabolic stability .

Advanced: What analytical methods validate compound stability under varying storage conditions?

  • Forced degradation : Expose to UV light (254 nm, 48 hr) and acidic/basic conditions (pH 2/12, 70°C) to identify degradation products via HPLC-DAD .
  • Long-term stability : Store lyophilized powder at -80°C; monitor purity monthly for 12 months .
  • Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess moisture uptake (critical for amorphous forms) .

Advanced: How is in vivo efficacy assessed in disease models while minimizing toxicity?

  • Orthotopic models : Use immunocompromised mice with xenografted tumors (e.g., HT-29 colon cancer) to evaluate tumor volume reduction (IC₅₀ < 50 mg/kg) .
  • Toxicokinetics : Measure ALT/AST levels weekly to detect hepatotoxicity; adjust dosing if ALT exceeds 3× baseline .
  • Biomarker validation : Quantify PD markers (e.g., phosphorylated Akt) in tumor tissue via Western blot .

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